molecular formula C11H10N2O2 B1212744 2,3-dihydro-3-methyl-9H-isoxazolo[3,2-b]quinazolin-9-one CAS No. 37795-71-4

2,3-dihydro-3-methyl-9H-isoxazolo[3,2-b]quinazolin-9-one

Cat. No.: B1212744
CAS No.: 37795-71-4
M. Wt: 202.21 g/mol
InChI Key: FASHSDVYBORDDB-UHFFFAOYSA-N
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Description

2,3-dihydro-3-methyl-9H-isoxazolo[3,2-b]quinazolin-9-one is a heterocyclic compound with the molecular formula C11H10N2O2. It is known for its unique structure, which combines an isoxazole ring with a quinazolinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-3-methyl-9H-isoxazolo[3,2-b]quinazolin-9-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization with hydroxylamine . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-3-methyl-9H-isoxazolo[3,2-b]quinazolin-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2,3-dihydro-3-methyl-9H-isoxazolo[3,2-b]quinazolin-9-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-dihydro-3-methyl-9H-isoxazolo[3,2-b]quinazolin-9-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an isoxazole ring and a quinazolinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

37795-71-4

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-methyl-2,3-dihydro-[1,2]oxazolo[3,2-b]quinazolin-9-one

InChI

InChI=1S/C11H10N2O2/c1-7-6-15-13-10(7)12-9-5-3-2-4-8(9)11(13)14/h2-5,7H,6H2,1H3

InChI Key

FASHSDVYBORDDB-UHFFFAOYSA-N

SMILES

CC1CON2C1=NC3=CC=CC=C3C2=O

Canonical SMILES

CC1CON2C1=NC3=CC=CC=C3C2=O

Key on ui other cas no.

37795-71-4

Synonyms

3-methyl-2,3-dihydro-9H-isoxazolo(3,2-b)quinazolin-9-one
W 2451
W-2451

Origin of Product

United States

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